molecular formula C19H19NO5S B2990495 methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate CAS No. 2034611-27-1

methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate

Cat. No.: B2990495
CAS No.: 2034611-27-1
M. Wt: 373.42
InChI Key: NDSUWXGPRWFLCX-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate is a sophisticated synthetic compound designed for advanced pharmaceutical and neuropharmacology research. This molecule integrates a benzofuran scaffold, a structural motif recognized for its diverse biological activities and prevalence in medicinal chemistry . The compound's design, featuring a sulfonamide linker connecting the benzofuran and benzoate groups, suggests potential for modulating protein-ligand interactions, similar to other sulfonamide-based bioactive compounds . Its primary research value lies in the exploration of structure-activity relationships (SAR) for novel psychoactive substances and the development of central nervous system (CNS) active agents. The benzofuran moiety is a key pharmacophore in several compounds known to interact with monoamine transporter proteins, such as those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) . Researchers can utilize this chemical to investigate the functional consequences of combining a benzofuran subunit with a sulfamoyl benzoate ester, particularly studying its potential as a transporter substrate or inhibitor. This makes it a valuable tool for probing neurochemical mechanisms and designing new chemical entities with refined efficacy and safety profiles, building upon research into MDMA-like monoamine releasers . This product is intended for laboratory research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols must be followed when handling this compound.

Properties

IUPAC Name

methyl 4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-13(11-16-12-15-5-3-4-6-18(15)25-16)20-26(22,23)17-9-7-14(8-10-17)19(21)24-2/h3-10,12-13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSUWXGPRWFLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as the benzofuran derivatives 5-apb and 6-apb, are known to interact withmonoamine transporters and 5-HT receptors . These targets play a crucial role in neurotransmission, particularly in the regulation of mood, appetite, and sleep.

Mode of Action

It can be inferred from similar compounds that it may act as asubstrate-type releaser at dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT) . This means that the compound may bind to these transporters and induce the release of neurotransmitters, thereby influencing neural signaling.

Biochemical Pathways

Given its potential interaction with monoamine transporters, it can be inferred that it may influence themonoaminergic pathways , particularly those involving dopamine, norepinephrine, and serotonin. These pathways play key roles in various physiological processes, including mood regulation, reward, and cognition.

Biological Activity

Methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H19NO5S
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 2034611-27-1

The compound features a benzofuran moiety, which is known for its significant biological activities, particularly in anticancer and antimicrobial applications.

1. Antitumor Activity

Numerous studies have indicated that benzofuran derivatives possess potent antitumor properties. This compound may share similar properties due to the presence of the benzofuran structure.

  • Mechanism of Action : Benzofuran compounds are believed to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators .
  • Research Findings : A study highlighted that compounds with benzofuran structures demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian and lung cancers. For example, compounds derived from benzofuran exhibited IC50 values in the micromolar range against human ovarian cancer cell lines, indicating strong potential for further development as anticancer agents .

2. Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

  • Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
  • Case Study : In vitro studies have shown that related benzofuran compounds exhibit broad-spectrum antimicrobial activity, suggesting that this compound may also demonstrate similar effects .

Research Data Table

Activity TypeCompoundTarget Cells/OrganismsIC50/Effectiveness
AntitumorBenzofuran DerivativesOvarian Cancer (A2780)IC50 = 12 μM
AntimicrobialRelated CompoundsVarious Bacterial StrainsVaries (effective)

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of the sulfamoyl group is a critical step that enhances the compound's biological activity.

Synthetic Route Overview

  • Formation of the benzofuran ring.
  • Introduction of the sulfamoyl group.
  • Final assembly with the benzoate moiety.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the methyl 4-sulfamoylbenzoate scaffold but differ in substituents attached to the sulfamoyl nitrogen:

Compound Name Substituent Description Key Structural Features CAS Number (if available)
Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate (1i) 4-Methoxybenzyl Aromatic ether, polar methoxy group Not provided
Methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate Benzo[d][1,3]dioxol (methylenedioxyphenyl) + hydroxypropyl Oxygen-rich aromatic ring, hydroxyl group 1396635-81-6
Methyl 4-(N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate Piperidinylmethyl + pyrimidin-2-yl Basic piperidine, heteroaromatic pyrimidine 1396714-73-0
Target Compound 1-(Benzofuran-2-yl)propan-2-yl Lipophilic benzofuran, branched isopropyl chain Not available

Physical and Chemical Properties

  • Lipophilicity : The benzofuran-propan-2-yl group in the target compound enhances lipophilicity compared to the 4-methoxybenzyl (1i) or benzo[d][1,3]dioxol substituents, which have oxygen atoms contributing to polarity .
  • Stability : The ester group in all compounds is susceptible to hydrolysis, but the benzofuran’s aromatic stability may mitigate degradation compared to hydroxyl-containing analogs (e.g., CAS 1396635-81-6) .

Q & A

Q. What are the standard synthetic routes for methyl 4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)benzoate, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzofuran and benzoate moieties. For example:

  • Benzofuran Synthesis : A [3,3]-sigmatropic rearrangement followed by aromatization can generate the benzofuran core (e.g., using NaH/THF for deprotonation and cyclization, as in ).
  • Sulfamoyl Functionalization : Introduce the sulfamoyl group via nucleophilic substitution, employing reagents like sulfamoyl chloride. For benzoate derivatives, coupling reactions with activated esters (e.g., using anhydrous K₂CO₃ in DMF) are common ().
  • Characterization : Use 1^1H/13^{13}C NMR to confirm regiochemistry (e.g., δ 2.86 ppm for isopropyl protons in sulfamoyl groups, ) and LC-MS to verify purity. X-ray crystallography (using SHELX programs for refinement, ) resolves ambiguous stereochemistry.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze splitting patterns (e.g., doublets for benzofuran protons at δ 6.5–7.5 ppm, ) and sulfamoyl NH signals (δ ~9.96 ppm, ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ for C20_{20}H20_{20}NO5_5S requires m/z 386.1067).
  • X-Ray Diffraction (XRD) : Resolve crystal packing and bond angles using SHELXL (). For amorphous samples, FT-IR identifies key functional groups (e.g., S=O stretches at ~1350 cm1^{-1}).

Q. How does the solubility and stability of this compound vary under different experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in DMSO (high solubility for polar groups like sulfamoyl), THF (moderate for benzofuran), and aqueous buffers (pH-dependent due to the benzoate ester).
  • Stability Studies : Monitor degradation via HPLC under acidic/basic conditions (e.g., ester hydrolysis at pH >10) and thermal stress (TGA/DSC). For light-sensitive benzofuran derivatives, use amber vials and inert atmospheres ().

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfamoyl coupling step, and what are common side reactions?

Methodological Answer:

  • Optimization Strategies :
    • Use coupling agents like EDCI/HOBt to activate the carboxylic acid ().
    • Control temperature (0–5°C for exothermic sulfamoylation, ) and stoichiometry (1.2–1.5 equivalents of sulfamoyl chloride).
  • Side Reactions :
    • Over-sulfonylation (mitigated by slow reagent addition).
    • Ester hydrolysis (prevented by anhydrous conditions, ). Validate purity via TLC (Rf comparison with standards) and 19^{19}F NMR if fluorinated byproducts form.

Q. What mechanistic insights explain contradictory reactivity patterns in benzofuran-sulfamoyl systems?

Methodological Answer:

  • Electronic Effects : The benzofuran’s electron-rich aromatic ring may deactivate the sulfamoyl group toward electrophilic attacks. DFT calculations (e.g., Gaussian) model charge distribution.
  • Steric Hindrance : Bulky isopropyl groups on the sulfamoyl nitrogen () reduce nucleophilicity. Compare reactivity with less hindered analogs (e.g., methyl vs. isopropyl derivatives).
  • Validation : Kinetic studies (e.g., monitoring by in-situ IR) and isotopic labeling (e.g., 15^{15}N sulfamoyl groups) clarify rate-determining steps.

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like phospholipase A2α (). Focus on the sulfamoyl group’s H-bonding potential.
  • QSAR Models : Correlate substituent effects (e.g., benzofuran methyl groups) with activity. Train models using datasets from analogs (e.g., ’s thiophene-acetamide derivatives).
  • ADMET Prediction : SwissADME estimates logP (target <5 for blood-brain barrier penetration) and CYP450 inhibition risks.

Q. What strategies resolve discrepancies in crystallographic data for structurally similar analogs?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution datasets (≤1.0 Å). For twinned crystals, apply SHELXD for structure solution ().
  • Refinement : Restrain anisotropic displacement parameters for sulfamoyl oxygens. Validate with Rfree_{free} and electron density maps (e.g., omit maps for ambiguous regions).
  • Cross-Validation : Compare with PDB entries of related benzofuran esters (e.g., ’s benzoate derivatives).

Methodological Notes for Data Contradictions

  • Synthetic Yields : Reproducibility issues may arise from trace moisture (use molecular sieves) or reagent quality (validate via 1^1H NMR of precursors).
  • Biological Activity : Discrepancies in IC50_{50} values across studies may reflect assay conditions (e.g., serum protein binding). Normalize data using internal controls ().

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